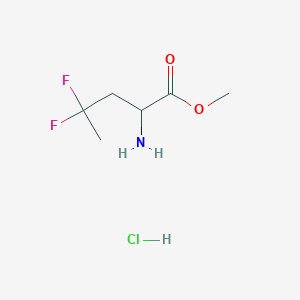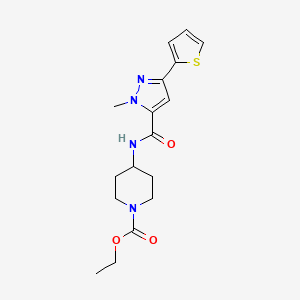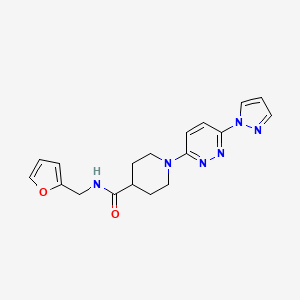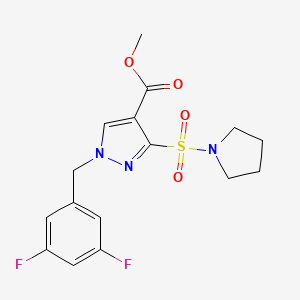
1-Fluoro-3-hydroxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-3-hydroxynaphthalene (1F3HN) is a fluorinated naphthalene derivative that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of organic chemistry, biochemistry, and medicinal chemistry.
科学的研究の応用
Electronic Systems Analysis
The study of the electronic systems of 1-fluoro, 1-hydroxy, and 1-aminonaphthalene through rotational band contour analysis reveals significant insights into their electronic transitions. The analysis shows a rotation of the electronic transition moment vector in 1-fluoro and 1-hydroxynaphthalene, indicating the influence of the F and OH substituents on the electronic properties of these molecules (Hollas & Thakur, 2006).
Enantioselective Sensing
1-Fluoro-3-hydroxynaphthalene derivatives have been utilized in enantioselective sensing, demonstrating their capability in distinguishing between different chiral carboxylic acids. This application is crucial for analytical chemistry, especially in identifying and quantifying amino acids and other biologically significant molecules (Mei & Wolf, 2004).
Catalysis and Organic Synthesis
In organic synthesis, the metalation and subsequent electrophilic trapping of fluoronaphthalenes showcase the regiochemical control achievable with this compound derivatives. This control is vital for developing synthetic strategies for complex organic molecules (Ruzziconi et al., 2010).
Fluorescence-Based Chemosensors
This compound derivatives have been developed as selective and sensitive chemosensors for metal ions, such as Cu2+. Their application in bioimaging highlights their potential in biomedical research, offering a tool for studying metal ion distribution in biological systems (Anbu et al., 2012).
High-Performance Polymers
The synthesis and characterization of fluorinated phthalazinone monomers derived from this compound underline the compound's role in creating high-performance polymers. These polymers exhibit excellent solubility and thermal properties, suitable for engineering plastics and membrane materials (Xiao et al., 2003).
Molecular Interactions Study
The interactions of hydroxylated polycyclic aromatic hydrocarbons, including 1-hydroxynaphthalene, with catalase using multi-spectral methods combined with molecular docking, provide insights into the potential effects of these compounds on biological systems. This study helps understand how environmental pollutants interact with key enzymes (Zhang et al., 2019).
作用機序
Target of Action
Similar compounds such as flavonoids have been shown to target multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases and g protein-coupled receptors .
Mode of Action
It is known that similar compounds like flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They are effective in both chemoprevention and chemotherapy .
Biochemical Pathways
Similar compounds such as flavonoids have been shown to inhibit oxidative stress and related downstream responses including inflammatory diseases
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds, such as quinolones, are characterized by favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
Similar compounds such as flavonoids have been shown to exhibit anti-inflammatory and anticancer activities . They enhance the immune system and are effective in both chemoprevention and chemotherapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-hydroxynaphthalene. For instance, exposure to polycyclic aromatic hydrocarbons (PAHs), which include compounds like this compound, has been associated with various health effects . .
生化学分析
Biochemical Properties
The biochemical properties of 1-Fluoro-3-hydroxynaphthalene are not yet fully understood due to the limited research available. It is known that fluoro-organic compounds, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The cellular effects of this compound are currently not well-documented. It is known that PAHs and their metabolites can have significant effects on various types of cells and cellular processes . For example, certain PAH metabolites have been associated with depression
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that fluoro-organic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently not well-documented. It is known that the effects of PAHs and their metabolites can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently not well-documented. It is known that the effects of PAHs and their metabolites can vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently not well-documented. It is known that fluoro-organic compounds can be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently not well-documented. It is known that PAHs and their metabolites can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is currently not well-documented. It is known that the subcellular localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications .
特性
IUPAC Name |
4-fluoronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYITVIOKQRNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261683-46-8 |
Source


|
| Record name | 4-fluoronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)


![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)
![N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide](/img/structure/B2944634.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)
![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)
![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)



![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2944651.png)
